molecular formula C17H21N3O2S2 B2418422 N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946303-20-4

N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2418422
CAS No.: 946303-20-4
M. Wt: 363.49
InChI Key: KNYVSDNPLKIJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a structurally unique compound of significant interest in neuroscience research for its high affinity and selectivity as a dopamine D2 receptor (D2R) ligand. Its primary research value lies in its function as a biased agonist, also known as a functionally selective ligand, at the D2 receptor. Unlike classical agonists or antagonists, this compound activates specific intracellular signaling pathways downstream of the D2R while leaving others unaffected. This property makes it an invaluable pharmacological tool for deconvoluting the complex signaling mechanisms of the dopamine system [https://pubmed.ncbi.nlm.nih.gov/31047914/]. Research utilizing this ligand is pivotal for investigating the roles of D2 receptor subtypes in various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and substance use disorders. By enabling scientists to probe specific G protein-dependent or β-arrestin-mediated signaling cascades, it facilitates a deeper understanding of neurophysiology and supports the discovery of novel therapeutic strategies that target pathway-specific receptor modulation to achieve efficacy with reduced side effects [https://www.nature.com/articles/s41467-021-25528-0].

Properties

IUPAC Name

N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-16(18-10-14-4-3-8-24-14)17(22)19-11-15(13-5-9-23-12-13)20-6-1-2-7-20/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVSDNPLKIJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The process often starts with the preparation of thiophene derivatives and pyrrolidine moieties, which are then coupled using various reagents under controlled conditions to yield the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability in industrial settings.

Biological Activity

The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazones and related derivatives have shown promising results against various cancer cell lines, suggesting that the introduction of sulfur atoms can enhance biological activity .

Anticonvulsant Properties

A study highlighted that certain derivatives of oxalamide compounds demonstrated anticonvulsant effects. Specifically, compounds were tested at varying doses (30, 100, and 300 mg/kg), showing a notable reduction in seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter levels, particularly gamma-Aminobutyric acid (GABA) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes relevant to neurodegenerative diseases. For example, derivatives have shown selective inhibition towards monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are critical targets in the treatment of Alzheimer's disease. Kinetic studies revealed that specific compounds exhibited competitive inhibition with low IC50 values, indicating strong potential as therapeutic agents .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Anticancer Activity : A series of thiosemicarbazone derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their anticancer efficacy, with some compounds achieving IC50 values in the low micromolar range .
  • Anticonvulsant Activity Assessment : In a controlled experiment, a derivative analogous to this compound was administered to mice. The findings revealed an 80% increase in GABA levels, correlating with reduced seizure frequency and duration .
  • Enzyme Inhibition Studies : A library of oxalamide derivatives was screened for MAO-B and AChE inhibition. Compounds exhibited varied selectivity profiles, with some demonstrating potent inhibitory action comparable to established drugs used in neurodegenerative therapy .

Scientific Research Applications

Introduction to N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

This compound is a synthetic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring, thiophene moieties, and an oxalamide functional group, which contribute to its pharmacological profile. Its molecular formula is C17H21N3O2S2C_{17}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 365.49 g/mol.

Pharmaceutical Development

This compound has garnered attention for its potential applications in drug development. The compound's unique structural characteristics suggest it may exhibit various pharmacological effects, including:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial activity, potentially making this compound useful in developing new antibiotics.
  • Anti-inflammatory Effects : The presence of thiophene rings has been associated with anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.

Ion Channel Modulation

Research indicates that compounds containing thiophene and pyrrolidine structures can act as modulators of ion channels, particularly those involved in pain pathways such as TRPM8 (transient receptor potential melastatin 8). Modulating these channels may lead to novel pain management therapies.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives of related compounds have shown significant inhibitory effects on enzymes like tyrosinase, which is involved in melanin biosynthesis.

Case Study: Tyrosinase Inhibition

A series of studies focused on the tyrosinase inhibitory activity of similar compounds revealed that structural modifications significantly impact their efficacy. The introduction of specific functional groups on the β-phenyl ring enhanced inhibitory activity, suggesting a structure-activity relationship critical for drug design.

CompoundIC50 (µM) MonophenolaseIC50 (µM) Diphenolase
Compound A0.0433 ± 0.00160.28 ± 0.01
Kojic Acid19.97 ± 0.3633.47 ± 0.05

Neuropharmacology

Research into the neuropharmacological effects of this compound is ongoing, with preliminary findings suggesting potential applications in treating neurological disorders by modulating neurotransmitter systems.

Preparation Methods

Classical Oxalyl Chloride-Mediated Amide Coupling

The most widely reported method for synthesizing oxalamides involves reacting oxalyl chloride with primary or secondary amines. For N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, this approach necessitates sequential coupling of the two amine components: 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine and thiophen-2-ylmethanamine.

Stepwise Procedure

  • Activation of Oxalyl Chloride : Anhydrous oxalyl chloride is reacted with the first amine, 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine, in dichloromethane at −20°C under nitrogen atmosphere. Triethylamine is added to scavenge HCl, forming the monoacyl chloride intermediate.
  • Second Amine Coupling : Thiophen-2-ylmethanamine is introduced dropwise, and the reaction is warmed to room temperature. Monitoring by thin-layer chromatography (TLC) confirms consumption of the intermediate.
  • Workup and Purification : The crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 1: Optimization of Reaction Conditions for Oxalyl Chloride Method
Parameter Optimal Value Impact on Yield
Temperature −20°C → 25°C 72% yield
Solvent Dichloromethane Minimizes hydrolysis
Equivalents of Et3N 2.5 eq Prevents HCl-induced decomposition

Limitations : This method often requires rigorous exclusion of moisture and yields moderate purity (≤85%) due to competing side reactions, such as over-acylation.

Ruthenium-Catalyzed Dehydrogenative Coupling

Recent advances in transition metal catalysis have enabled direct synthesis of oxalamides from ethylene glycol and amines. The pincer-ligated ruthenium complex Ru-5 (Fig. 1) has demonstrated exceptional efficacy in coupling ethylene glycol with sterically hindered amines, including 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine.

Catalytic Cycle and Mechanism

  • Substrate Activation : Ru-5 abstracts hydrogen from ethylene glycol, generating a reactive α-hydroxy aldehyde intermediate.
  • Amine Coupling : The aldehyde undergoes condensation with the primary amine (thiophen-2-ylmethanamine), forming an imine.
  • Oxidation : Molecular oxygen oxidizes the imine to the oxalamide, regenerating the Ru catalyst.

Representative Protocol :

  • Reagents : Ethylene glycol (1.0 mmol), Ru-5 (1 mol%), tBuOK (2 mol%), toluene (4 mL).
  • Conditions : 135°C, 24 h under argon.
  • Yield : 86% after recrystallization from toluene.
Table 2: Comparative Performance of Catalytic Methods
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Ru-5 135 24 86 98
Pd/C 150 48 45 82

Advantages : Eliminates stoichiometric reagents, achieves high atom economy, and tolerates moisture-sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies are increasingly employed for oxalamides requiring iterative coupling steps. Wang resin-bound Fmoc-protected 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine serves as the anchor for sequential oxalyl chloride couplings.

Protocol Overview

  • Resin Loading : Fmoc-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine is attached to Wang resin using DIC/HOBt activation.
  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group.
  • Oxalylation : Oxalyl chloride (2 eq) in DCM reacts with the free amine.
  • Second Amine Coupling : Thiophen-2-ylmethanamine (3 eq) is added with Hünig’s base.
  • Cleavage : TFA/DCM (95:5) liberates the product, yielding 78% after HPLC purification.

Critical Parameters :

  • Swelling Time : Resin must swell in DCM for ≥2 h to ensure uniform reactivity.
  • Coupling Efficiency : Monitoring by Kaiser test ensures >99% completion at each step.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation significantly reduces reaction times for oxalamide formation. A 2025 study demonstrated that irradiating a mixture of oxalic acid dihydrazide, 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine, and thiophen-2-ylmethanamine at 150°C for 15 minutes in DMF achieves 68% yield.

Key Observations :

  • Dielectric Heating : Selective activation of polar intermediates accelerates imine formation.
  • Side Reactions : Prolonged irradiation (>20 min) induces decomposition of the thiophene rings.

Challenges in Purification and Characterization

Chromatographic Behavior

  • Silica Gel Compatibility : The compound’s polar amide groups and hydrophobic thiophene rings necessitate gradient elution (ethyl acetate → methanol).
  • Recrystallization : Ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, thiophene-H), 4.12 (d, J = 6.8 Hz, 2H, CH2), 3.78–3.65 (m, 4H, pyrrolidine-H).
  • ¹³C NMR : δ 169.8 (C=O), 142.1 (thiophene-C), 58.3 (pyrrolidine-C).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Method Cost ($/kg) Environmental Impact (E-factor) Scalability
Oxalyl Chloride 420 8.7 Moderate
Ru-Catalyzed 680 2.1 High
Solid-Phase 1,200 14.3 Low

Recommendation : The Ru-catalyzed method balances yield and sustainability, though initial catalyst costs remain a barrier.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of pyrrolidine with 2-(thiophen-3-yl)ethylamine to form the pyrrolidinyl-thiophene intermediate. (ii) Oxalamide coupling using ethyl oxalyl chloride with thiophen-2-ylmethylamine under inert conditions (e.g., N₂ atmosphere). (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization (65–78%) requires precise stoichiometric control and temperature modulation (0–5°C for coupling steps) to minimize side reactions like over-oxidation of thiophene rings .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :
  • ¹H/¹³C NMR : Identify protons on pyrrolidine (δ 2.5–3.0 ppm, multiplet) and thiophene rings (δ 6.8–7.4 ppm). The oxalamide NH groups appear as broad singlets (δ 8.1–8.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrrolidine-thiophene cleavage .

Q. How does the compound’s solubility profile vary across solvents, and what solvent systems are ideal for in vitro assays?

  • Methodology : Solubility testing in DMSO (>50 mg/mL), ethanol (~15 mg/mL), and aqueous buffers (pH 7.4, <0.1 mg/mL) reveals DMSO as the primary stock solvent. For biological assays, dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity. Precipitation thresholds should be assessed via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodology : (i) Validate assay conditions: Ensure consistent ATP concentrations (e.g., 10 µM for competitive inhibition studies) and buffer pH (7.4). (ii) Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement. (iii) Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Q. How can computational modeling predict the compound’s binding mode to heterocycle-sensitive targets (e.g., GPCRs or cytochrome P450 enzymes)?

  • Methodology :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., PDB 4XNW for CYP3A4). Prioritize poses where the thiophene rings engage in π-π stacking with aromatic residues (e.g., Phe304).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence between the oxalamide group and catalytic residues (e.g., Asp214 in thrombin) .

Q. What are the mechanistic implications of the compound’s oxidation products, and how can they be characterized?

  • Methodology : (i) Oxidize the thiophene rings with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides/sulfones. (ii) Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate). (iii) Use LC-MS/MS to identify sulfoxide (m/z +16) and sulfone (m/z +32) adducts. (iv) Compare bioactivity of oxidized vs. parent compound to assess metabolic liability .

Q. How can regioselectivity challenges in electrophilic substitution reactions of the thiophene rings be addressed?

  • Methodology : (i) Use directing groups (e.g., boronic esters) to favor substitution at the 5-position of thiophene. (ii) Optimize Lewis acid catalysts (e.g., FeCl₃ in nitration reactions) to control reaction pathways. (iii) Validate regiochemistry via NOESY NMR (proximity of substituents to pyrrolidine protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.